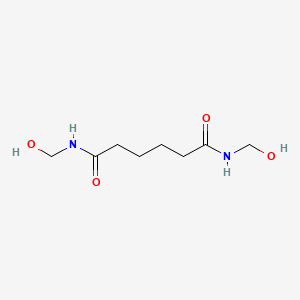
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide is a chemical compound with the molecular formula C8H16N2O4 It is characterized by the presence of two hydroxymethyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide can be synthesized through the reaction of hexanediamide with formaldehyde. The reaction typically involves the use of aqueous formaldehyde and hexanediamide under controlled conditions to yield the desired product . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Bis(hydroxymethyl)hexanediamide may involve continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the reaction by optimizing reaction conditions such as temperature, pressure, and reactant concentrations . The use of catalysts, such as platinum on carbon (Pt/C), can further improve the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hexanediamine derivatives.
Substitution: The hydroxymethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~6~-Bis(hydroxymethyl)hexanediamide include oxidizing agents like potassium permanganate (KMnO~4~) and reducing agents such as sodium borohydride (NaBH~4~). The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from the reactions of N1,N~6~-Bis(hydroxymethyl)hexanediamide include hexanediamine derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N1,N~6~-Bis(hydroxymethyl)hexanediamide involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can modulate enzymatic activity and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(hydroxymethyl)hexanediamide: A closely related compound with similar chemical properties.
N,N’-Bis(2-nitrophenyl)hexanediamide: Another derivative with distinct functional groups and applications.
Uniqueness
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide is unique due to its specific arrangement of hydroxymethyl groups and hexanediamide backbone. This structure imparts unique reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
17918-73-9 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N,N'-bis(hydroxymethyl)hexanediamide |
InChI |
InChI=1S/C8H16N2O4/c11-5-9-7(13)3-1-2-4-8(14)10-6-12/h11-12H,1-6H2,(H,9,13)(H,10,14) |
InChI Key |
UNQQVTNWZJWDRT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)NCO)CC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















